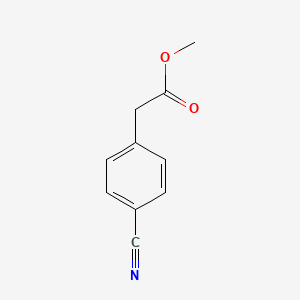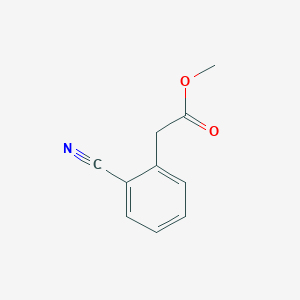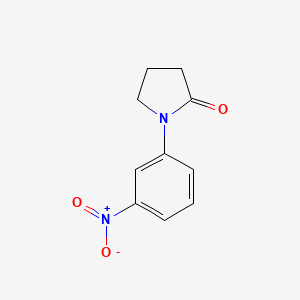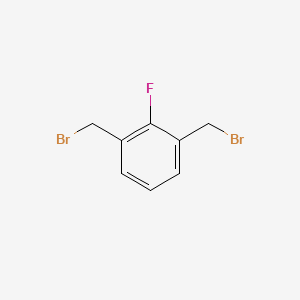
1,3-Bis(bromomethyl)-2-fluorobenzene
Vue d'ensemble
Description
1,3-Bis(bromomethyl)-2-fluorobenzene is a chemical compound with the molecular formula C8H8Br2 . It is also known by other names such as 1,3-Bis(bromomethyl)benzene, α,α’-Dibromo-m-xylene, and m-Xylylene dibromide .
Synthesis Analysis
The synthesis of 1,3-Bis(bromomethyl)-2-fluorobenzene involves several steps. The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .Molecular Structure Analysis
The molecular structure of 1,3-Bis(bromomethyl)-2-fluorobenzene consists of a benzene ring with two bromomethyl groups attached at the 1 and 3 positions . The average mass of the molecule is 263.957 Da and the monoisotopic mass is 261.899261 Da .Chemical Reactions Analysis
The chemical reactions involving 1,3-Bis(bromomethyl)-2-fluorobenzene are complex and depend on the conditions and reagents used. For example, the compound can undergo bromination reactions with various alkenes, resulting in the formation of dibromides, bromohydrines, bromohydrin ethers, and cyclized products .Physical And Chemical Properties Analysis
1,3-Bis(bromomethyl)-2-fluorobenzene has a molar mass of 263.96 . Other physical and chemical properties such as boiling point, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, and viscosity can be determined under specific conditions .Applications De Recherche Scientifique
1. Thermophysical Property Research
- Application Summary : The compound “1,3-Bis(bromomethyl)-2-fluorobenzene” is used in the research of thermophysical properties. The National Institute of Standards and Technology (NIST) has critically evaluated the thermophysical property data of this compound .
- Methods and Procedures : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results and Outcomes : The research provides recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and others .
2. Organic & Biomolecular Chemistry
- Application Summary : The compound is used in the bromination of organic molecules, which has been extensively studied .
- Methods and Procedures : The research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
- Results and Outcomes : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
3. 1,3-Bis(bromomethyl)cyclohexane
This compound is structurally similar to “1,3-Bis(bromomethyl)-2-fluorobenzene”. It’s used in various chemical reactions due to its bromomethyl groups .
4. 1,3-Bis(bromomethyl)adamantane
Another structurally similar compound is “1,3-Bis(bromomethyl)adamantane”. It’s also used in various chemical reactions .
5. 1,3-Bis(bromomethyl)benzene
This compound is structurally similar to “1,3-Bis(bromomethyl)-2-fluorobenzene”. It’s used in various chemical reactions due to its bromomethyl groups .
6. 2-Bromo-1,3-bis(bromomethyl)benzene
Another structurally similar compound is “2-Bromo-1,3-bis(bromomethyl)benzene”. It’s also used in various chemical reactions .
Safety And Hazards
1,3-Bis(bromomethyl)-2-fluorobenzene is a hazardous substance. It may be corrosive to metals and cause severe skin burns and eye damage. It can also cause respiratory irritation and may be fatal if inhaled . It is recommended to handle this compound with appropriate protective equipment and only in a well-ventilated area .
Propriétés
IUPAC Name |
1,3-bis(bromomethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPRPXHVBUBKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371077 | |
| Record name | 1,3-bis(bromomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(bromomethyl)-2-fluorobenzene | |
CAS RN |
25006-86-4 | |
| Record name | 1,3-Bis(bromomethyl)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25006-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-bis(bromomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



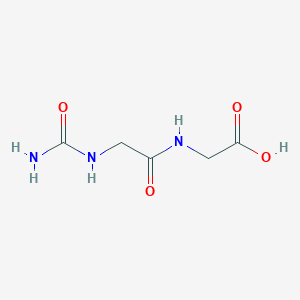
![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)
![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)
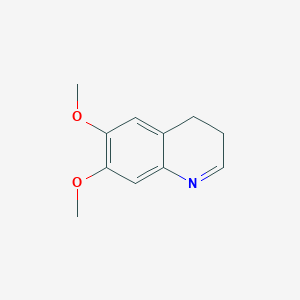

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

